molecular formula C11H9NO3 B1526742 5-Benzylisoxazole-3-carboxylic acid CAS No. 1621018-32-3

5-Benzylisoxazole-3-carboxylic acid

Cat. No.: B1526742
CAS No.: 1621018-32-3
M. Wt: 203.19 g/mol
InChI Key: MQTGSIQQEKYWMR-UHFFFAOYSA-N
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Description

5-Benzylisoxazole-3-carboxylic acid is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is characterized by the presence of a benzyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylisoxazole-3-carboxylic acid typically involves the cyclization of benzylamine derivatives with suitable carbonyl compounds under acidic or basic conditions. One common method is the reaction of benzylamine with ethyl chloroformate followed by cyclization with hydroxylamine. Another approach involves the use of a benzyl-substituted oxime and subsequent cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylisoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzylisoxazole-3-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Benzylisoxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with specific signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

5-Benzylisoxazole-3-carboxylic acid is compared with other similar compounds such as 4-Benzylisoxazole-3-carboxylic acid and 3-Benzylisoxazole-5-carboxylic acid. The presence of the benzyl group at different positions on the isoxazole ring can influence the compound's chemical properties and biological activities

List of Similar Compounds

  • 4-Benzylisoxazole-3-carboxylic acid

  • 3-Benzylisoxazole-5-carboxylic acid

  • 2-Benzylisoxazole-4-carboxylic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-benzyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTGSIQQEKYWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621018-32-3
Record name 5-benzyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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